molecular formula C24H28Cl2N6 B11805029 2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine

2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine

Cat. No.: B11805029
M. Wt: 471.4 g/mol
InChI Key: MGFBKWHRPKGYLU-UHFFFAOYSA-N
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Description

2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine is a chemical compound that features an imidazole ring substituted with a chlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine typically involves the formation of the imidazole ring followed by the introduction of the chlorophenyl and amine groups. Common synthetic strategies include:

    Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazole ring.

    Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the imidazole ring in a single step.

    Oxidative Coupling: This method involves the coupling of precursors under oxidative conditions to form the imidazole ring.

    Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of the imidazole ring and subsequent substitution with the chlorophenyl and amine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where the chlorophenyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Para-Chloroamphetamine (PCA): A substituted amphetamine with similar structural features but different biological activities.

    4-Chlorophenyl-2-propanamine: A related compound with a similar core structure but lacking the imidazole ring.

    Imidazopyridine Derivatives: Compounds with similar imidazole-based structures but different substituents and properties.

Uniqueness

2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine is unique due to its specific combination of the imidazole ring, chlorophenyl group, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H28Cl2N6

Molecular Weight

471.4 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]propan-2-amine

InChI

InChI=1S/2C12H14ClN3/c2*1-12(2,14)11-15-7-10(16-11)8-3-5-9(13)6-4-8/h2*3-7H,14H2,1-2H3,(H,15,16)

InChI Key

MGFBKWHRPKGYLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)N.CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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